![molecular formula C2HF2IO2 B2727788 Iododifluoroacetic acid CAS No. 1032021-83-2](/img/structure/B2727788.png)
Iododifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Iododifluoroacetic acid can be achieved through a multi-step process involving the reaction of several starting materials. The starting materials include Fluoroacetic acid, Iodine, Hydrogen peroxide, Sodium hydroxide, and Hydrofluoric acid. The reaction steps are as follows:- Sodium iodofluoroacetate is then reacted with hydrofluoric acid to form this compound.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) . The molecular weight is 221.93 .Chemical Reactions Analysis
This compound acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.Physical And Chemical Properties Analysis
This compound has a boiling point of 92-94°C . It is a solid powder at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Preparation of Bis(trifluoroacetoxy)iodo Compounds : A study by Zagulyaeva et al. (2010) detailed the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and arenes by oxidation of organic iodides using oxone and trifluoroacetic acid. These compounds were further converted into stable [hydroxy(tosyloxy)iodo]perfluoroalkanes, demonstrating a general and convenient synthesis procedure (Zagulyaeva, Yusubov, & Zhdankin, 2010).
Nickel-Catalyzed Reactions with Alkenes : Yang and Burton (1992) reported a nickel-catalyzed reaction of iododifluoroacetates with alkenes and zinc. This novel route led to the production of α,α-difluoro-functionalized esters and α,α,ω,ω-tetrafluoro diesters, highlighting a practical approach in organic synthesis (Yang & Burton, 1992).
Detection and Analysis Techniques
Detection of Aryl Radicals : Wassmundt and Kiesman (1997) utilized iodoacetic acid as an aryl radical trapping agent to investigate reactive intermediates in hydrodediazoniations. This method, involving the isolation of aryl iodides, provided insights into the presence of aryl radicals in various organic reactions (Wassmundt & Kiesman, 1997).
Copper-Catalyzed Addition Reaction to Olefins : The study by Yang and Burton (1989) on the copper-catalyzed addition of iododifluoroacetates to alkenes demonstrated a neat and efficient reaction method, producing α,α-difluoroacetates and offering significant yields (Yang & Burton, 1989).
Environmental and Health Applications
Toxicity of Iodinated Disinfection Byproducts : Richardson et al. (2008) conducted an occurrence study on iodoacetic acid and other iodinated disinfection byproducts in drinking water. They found these compounds in most plants, analyzing their cytotoxicity and genotoxicity, thus highlighting the environmental and health implications (Richardson et al., 2008).
Phenyliodine(III) Bis(trifluoroacetate)-Promoted Synthesis : Rihn et al. (2011) discussed the use of phenyliodine(III) bis(trifluoroacetate) in conjunction with a Lewis acid for the C-C coupling of Bodipy monomers, leading to oligomers with unusual redox properties. This has implications in synthetic chemistry and materials science (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).
Trapping Reaction with Methionine : Gundlach, Moore, and Stein (1959) explored the reaction of iodoacetate with methionine. Their findings provided a deeper understanding of protein chemistry and the interaction of iodoacetate with various amino acid residues (Gundlach, Moore, & Stein, 1959).
[Hydroxy(sulfonyloxy)iodo]perfluoroalkanes in Organic Synthesis : Zhdankin and Kuehl (1994) presented the synthesis of [hydroxy(sulfonyloxy)iodo]perfluoroalkanes, highlighting their potential as reagents in organic synthesis. These compounds were prepared from perfluoroalkyliodides and demonstrated utility in reactions with aromatic compounds (Zhdankin & Kuehl, 1994).
Mechanism of Action
Iododifluoroacetic acid acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.
Safety and Hazards
The safety information for Iododifluoroacetic acid includes the following hazard statements: H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P310, P260, and P280, which advise to immediately call a poison center or doctor if you feel unwell, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,2-difluoro-2-iodoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXAMDVHXEDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.